Regioisomeric Carboxamide Position Distinguishes Target Profile from BCR-ABL-IN-7
The target compound incorporates an isoxazole-5-carboxamide, whereas the structurally closest publically profiled analog, BCR-ABL-IN-7 (CAS 688050-42-2), is an isoxazole-3-carboxamide bearing a 4-fluorophenyl substituent . This regioisomeric difference is functionally significant: the isoxazole-5-carboxamide series is documented in patent literature as a privileged scaffold for TRPV1 modulation [1], while BCR-ABL-IN-7 is reported to inhibit WT and T315I mutant ABL kinases . No quantitative kinase inhibition or TRPV1 modulation data are currently available in the public domain for the target compound itself, preventing a direct numerical comparison. However, the divergent reported target classes between the two regioisomeric series constitute a class-level inference that the target compound should not be deployed as a direct substitute for ABL kinase assays.
| Evidence Dimension | Reported primary biological target class |
|---|---|
| Target Compound Data | TRPV1 modulation (inferred from patent claims for the isoxazole-5-carboxamide class) [1] |
| Comparator Or Baseline | BCR-ABL-IN-7: WT and T315I mutant ABL kinase inhibition |
| Quantified Difference | Target class mismatch; no quantitative cross-screening data available |
| Conditions | N/A |
Why This Matters
For procurement, this evidence indicates that the two compounds are not interchangeable; selecting the correct regioisomer is critical for assay relevance in either kinase or TRPV1-focused research programs.
- [1] Ratcliffe, P. D., & Palin, R. (2010). ISOXAZOLE-5-CARBOXAMIDE DERIVATIVES. International Patent Application WO 2010/089297 A1 (EP 2393788 A1). View Source
